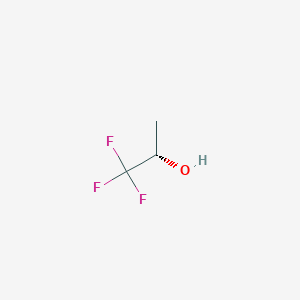

(S)-1,1,1-Trifluoro-2-propanol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3O/c1-2(7)3(4,5)6/h2,7H,1H3/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILIYJDBJZWGBG-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426459 | |

| Record name | (2S)-1,1,1-Trifluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3539-97-7 | |

| Record name | (2S)-1,1,1-Trifluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1,1,1-Trifluoropropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Physical Properties of (S)-1,1,1-Trifluoro-2-propanol

This technical guide provides a comprehensive overview of the core physical properties of (S)-1,1,1-Trifluoro-2-propanol, a chiral fluorinated alcohol of significant interest to researchers, scientists, and professionals in the field of drug development. The strategic incorporation of a trifluoromethyl group imparts unique characteristics to this molecule, influencing its physical and chemical behavior. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents a logical workflow for such analyses.

Core Physical Properties

This compound is a colorless liquid with a pungent odor at room temperature.[1] It is a chiral compound, with its other enantiomer being (R)-1,1,1-Trifluoro-2-propanol. The presence of the hydroxyl group allows for hydrogen bonding, contributing to its solubility in water and other polar organic solvents like ethanol and acetone.[1]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₅F₃O | [1][2] |

| Molecular Weight | 114.07 g/mol | [2] |

| Appearance | Colorless liquid | [1][3] |

| Boiling Point | 67.0 ± 35.0 °C (at 760 Torr) 81-82 °C | [1][4] |

| Melting Point | Not readily available in cited literature. | |

| Density | 1.235 ± 0.06 g/cm³ (at 20 °C, 760 Torr) 1.259 g/mL (at 25 °C) | [1][5] |

| Refractive Index | n20/D 1.316 | [5] |

| Specific Rotation ([α]D) | -8.3° (c=1% in chloroform) (inferred) | |

| Solubility | Soluble in water, ethanol, and acetone.[1] Fully miscible in water. | [4] |

| Flash Point | 38.8 ± 17.0 °C | [1] |

Experimental Protocols

This section outlines the general methodologies for determining the key physical properties of a liquid organic compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample is the capillary tube method.

Apparatus:

-

Thiele tube or a similar heating bath (e.g., oil bath)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube, sealed at one end

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small amount of the liquid sample is placed in the small test tube.

-

The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the liquid.

-

The test tube is attached to the thermometer, ensuring the bulb of the thermometer is level with the sample.

-

The assembly is clamped and immersed in the heating bath (Thiele tube).

-

The apparatus is heated gently and slowly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

The density of a liquid is its mass per unit volume. It can be determined using a pycnometer or by simply measuring the mass of a known volume.

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder and a beaker

-

Analytical balance

-

Thermometer

Procedure (using a pycnometer):

-

The clean and dry pycnometer is weighed accurately (m₁).

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The temperature of the liquid is recorded.

-

The filled pycnometer is weighed again (m₂).

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.

-

The pycnometer filled with the reference liquid is weighed (m₃).

-

The density of the sample liquid (ρ_sample) is calculated using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property and is often measured using a refractometer.

Apparatus:

-

Abbe refractometer

-

Dropper or pipette

-

Constant temperature water bath (optional, for precise measurements)

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed and the light source is adjusted.

-

The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read from the instrument's scale. The temperature at which the measurement is taken should be recorded.

Determination of Specific Rotation

Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter. It is the angle of rotation of plane-polarized light by a solution of the compound at a specific concentration and path length.

Apparatus:

-

Polarimeter

-

Polarimeter tube (of a known length, typically 1 dm)

-

Volumetric flask

-

Analytical balance

Procedure:

-

A solution of the chiral compound is prepared by accurately weighing a known mass of the sample and dissolving it in a specific volume of a suitable solvent (e.g., chloroform). The concentration (c) is calculated in g/mL.

-

The polarimeter is turned on and allowed to warm up.

-

The polarimeter tube is filled with the pure solvent (blank), and the reading is set to zero.

-

The polarimeter tube is then rinsed and filled with the prepared solution of the sample.

-

The observed rotation (α) of the sample solution is measured.

-

The specific rotation ([α]) is calculated using the formula: [α] = α / (l * c) where l is the path length of the polarimeter tube in decimeters (dm). The temperature and the wavelength of the light source (usually the sodium D-line, 589 nm) are also reported.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the systematic determination of the physical properties of a chemical substance.

References

An In-depth Technical Guide to (S)-1,1,1-Trifluoro-2-propanol: Chemical Structure and Chirality

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-1,1,1-trifluoro-2-propanol, a critical chiral building block in the synthesis of pharmaceuticals and agrochemicals. The strategic incorporation of a trifluoromethyl group and a defined stereocenter can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules.[1] This document details its chemical structure, chirality, physicochemical properties, and key experimental protocols for its synthesis.

Chemical Structure and Chirality

This compound, with the chemical formula C₃H₅F₃O, is a chiral alcohol.[2] Its structure features a central carbon atom (C2) bonded to four different substituents: a hydrogen atom (H), a hydroxyl group (-OH), a methyl group (-CH₃), and a trifluoromethyl group (-CF₃). This central carbon is a stereocenter, rendering the molecule chiral and capable of existing as two non-superimposable mirror images, or enantiomers: this compound and (R)-1,1,1-trifluoro-2-propanol.

The "(S)" designation in its name refers to the specific spatial arrangement of the substituents around the chiral center, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. The trifluoromethyl group is assigned the highest priority, followed by the hydroxyl group, the methyl group, and finally the hydrogen atom. With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from highest to lowest priority proceeds in a counter-clockwise direction, hence the "(S)"-configuration.

The presence of the trifluoromethyl group significantly influences the molecule's properties, enhancing its metabolic stability and modifying its binding affinity to biological targets.[3] In medicinal chemistry, different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles, making the synthesis of enantiomerically pure compounds like this compound paramount.[3]

Physicochemical Properties

A summary of the key physicochemical properties of 1,1,1-trifluoro-2-propanol is presented in the table below. It is important to note that some properties may be reported for the racemic mixture, while others are specific to the (S)-enantiomer.

| Property | Value | Source |

| Molecular Formula | C₃H₅F₃O | [2][4] |

| Molecular Weight | 114.07 g/mol | [5][6] |

| CAS Number | 3539-97-7 ((S)-enantiomer) | [2][7] |

| CAS Number | 374-01-6 (racemic) | [4][5] |

| Appearance | Colorless liquid | [2] |

| Odor | Pungent | [2] |

| Density | 1.259 g/mL at 25 °C (lit.) | [5][8] |

| Boiling Point | 81-82 °C (lit.) | [5][8] |

| Flash Point | 18.3 °C (closed cup) | [5] |

| Refractive Index | n20/D 1.316 (lit.) | [5] |

| Solubility | Fully miscible in water. Soluble in ethanol and acetone. | [2][8] |

Logical Relationship of Chirality

The following diagram illustrates the relationship between the prochiral precursor and the resulting enantiomers of 1,1,1-trifluoro-2-propanol.

Experimental Protocols

The synthesis of enantiomerically pure this compound is crucial for its application in the pharmaceutical industry. Two prominent industrial methods are asymmetric catalytic hydrogenation and biocatalytic reduction.[1]

Method 1: Asymmetric Catalytic Hydrogenation

This method involves the asymmetric hydrogenation of the prochiral ketone, 1,1,1-trifluoroacetone, using a chiral transition metal catalyst to achieve high enantioselectivity.[1][3]

Materials and Equipment:

-

High-pressure stainless steel autoclave

-

1,1,1-trifluoroacetone

-

Ruthenium catalyst: [RuCl₂((S)-3,5-tBu-MeOBIPHEP)((R,R)-DPEN)] or similar Ru(II)-diphosphine-diamine complex

-

Weak base (e.g., sodium formate)

-

Additive (e.g., deionized water)

-

High purity hydrogen gas

-

Solvent (optional, the reaction can be run neat)

-

Standard laboratory glassware

-

Distillation apparatus for purification

Procedure:

-

Reactor Preparation: Ensure the stainless steel autoclave is clean and dry.

-

Charging the Reactor: Charge the autoclave with 1,1,1-trifluoroacetone. Add the ruthenium catalyst at a substrate-to-catalyst ratio (S/C) of approximately 12,500.[1]

-

Addition of Base and Additive: Introduce a weak base, such as sodium formate (0.01-10 mol% relative to the substrate), and an additive like water (0.1-50 wt% relative to the substrate).[1]

-

Sealing and Purging: Seal the autoclave and purge it several times with nitrogen gas, followed by purging with hydrogen gas.[1]

-

Reaction Conditions: Pressurize the autoclave with hydrogen to 40-80 x 10⁵ Pa. Heat the reaction mixture to 40-60°C with constant stirring.[1]

-

Reaction Monitoring: Monitor the reaction progress by analyzing aliquots for the consumption of the starting material and the formation of the product using appropriate analytical techniques (e.g., GC, HPLC).[1]

-

Product Recovery: Upon completion, cool the reactor and carefully vent the hydrogen gas. The product, this compound, can be purified by distillation.

The following diagram outlines the workflow for the asymmetric hydrogenation process.

Method 2: Biocatalytic Reduction

This method utilizes microbial enzymes to reduce 1,1,1-trifluoroacetone to this compound.[9]

Materials and Equipment:

-

Fermenter (e.g., 5 L capacity)

-

Microorganism culture (e.g., Hansenula polymorpha NBRC0799)

-

Liquid medium components: glucose, peptone, yeast extract, potassium dihydrogenphosphate, dipotassium hydrogen phosphate, ion-exchanged water

-

1,1,1-trifluoroacetone

-

Steam sterilizer

-

Distillation apparatus

Procedure:

-

Medium Preparation: Prepare a liquid medium composed of 2000 ml of ion-exchanged water, 60 g of glucose, 30 g of peptone, 50 g of yeast extract, 4.8 g of potassium dihydrogenphosphate, and 2.5 g of dipotassium hydrogen phosphate.[9]

-

Sterilization: Charge the liquid medium into a 5 L fermenter and sterilize by steam at 121°C for 60 minutes.[9]

-

Inoculation and Culture: Inoculate the sterile medium with a suspension of the chosen microorganism (e.g., 80 ml of a preliminary culture of Hansenula polymorpha NBRC0799). Culture at 28°C with air ventilation and stirring for 24 hours.[9]

-

Bioreduction: Add 1,1,1-trifluoroacetone to the culture medium.

-

Reaction Monitoring: Monitor the reduction of the substrate over several days. A yield of over 90% can be achieved.[1][9]

-

Product Recovery: Once the desired conversion is reached, terminate the reaction. The this compound can be recovered directly from the reaction solution by distillation.[1] Alternatively, the microbial cells can be removed by filtration or centrifugation before distillation.[1]

-

Purity Analysis: The optical purity of the final product can be determined using techniques such as ¹⁹F-NMR, with purities of 98.7% ee (S-configuration) being achievable.[9]

Applications in Drug Development

This compound serves as a versatile chiral building block for the synthesis of more complex molecules with defined stereochemistry.[3] Its use allows for the incorporation of the beneficial properties imparted by fluorine into pharmaceutically active compounds.[3] For instance, it can be used as an intermediate for various medicines and agrichemicals, and as an ion channel modulator for treating neurological disorders.[9] The development of asymmetric synthesis methods to access such chiral fluorinated alcohols is a significant area of research, enabling the creation of novel compounds with potentially enhanced potency, selectivity, and improved pharmacokinetic profiles.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 3539-97-7 | Benchchem [benchchem.com]

- 4. 1,1,1-Trifluoro-2-propanol [webbook.nist.gov]

- 5. 1,1,1-トリフルオロ-2-プロパノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1,1,1-Trifluoro-2-propanol | C3H5F3O | CID 9774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. swchemilab.com [swchemilab.com]

- 8. 1,1,1-TRIFLUORO-2-PROPANOL | 374-01-6 [chemicalbook.com]

- 9. This compound | 3539-97-7 [chemicalbook.com]

Spectroscopic Profile of (S)-1,1,1-Trifluoro-2-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the chiral molecule (S)-1,1,1-Trifluoro-2-propanol. The information presented herein is crucial for the structural elucidation, identification, and characterization of this compound, which serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical agents. Due to the limited availability of spectroscopic data for the pure (S)-enantiomer, the data presented in this guide is for the racemic mixture of 1,1,1-Trifluoro-2-propanol. This information is, however, fundamental to understanding the spectroscopic properties of each enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 1,1,1-Trifluoro-2-propanol, ¹H, ¹³C, and ¹⁹F NMR spectroscopy each provide unique and complementary information about the molecule's structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1,1,1-Trifluoro-2-propanol in deuterated chloroform (CDCl₃) displays three distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~4.1 | Quartet of doublets | J(H,H) = 6.5 Hz, J(H,F) = 6.0 Hz | CH |

| ~2.5 | Doublet | J(H,H) = 6.5 Hz | OH |

| ~1.4 | Doublet | J(H,H) = 6.5 Hz | CH₃ |

Note: The chemical shift of the hydroxyl proton (OH) can vary depending on concentration and solvent.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of 1,1,1-Trifluoro-2-propanol exhibits three signals, corresponding to the three unique carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~125 (quartet, J(C,F) ≈ 280 Hz) | CF₃ |

| ~68 (quartet, J(C,F) ≈ 30 Hz) | CH |

| ~22 | CH₃ |

Note: The trifluoromethyl group (CF₃) appears as a quartet due to coupling with the three fluorine atoms. The methine carbon (CH) also shows a quartet pattern due to coupling with the fluorine atoms.

¹⁹F NMR Spectroscopy

The proton-decoupled ¹⁹F NMR spectrum of 1,1,1-Trifluoro-2-propanol shows a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ -78 | Doublet | J(F,H) = 6.0 Hz | CF₃ |

Note: The chemical shift is referenced to an external standard. In the proton-coupled spectrum, this signal appears as a doublet due to coupling with the adjacent methine proton.

Infrared (IR) Spectroscopy

The IR spectrum of 1,1,1-Trifluoro-2-propanol provides information about the functional groups present in the molecule. The key absorption bands are characteristic of the hydroxyl and trifluoromethyl groups.[1][2]

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3400 (broad) | O-H stretch |

| ~2980 | C-H stretch (sp³) |

| ~1280, 1170, 1120 | C-F stretch |

| ~1100 | C-O stretch |

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR and IR spectra are essential for reproducible results.

NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of 1,1,1-Trifluoro-2-propanol is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

¹H NMR: Spectra are typically acquired on a 300 or 400 MHz spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses all expected proton signals.

-

¹³C NMR: Spectra are acquired on the same spectrometer, typically at a frequency of 75 or 100 MHz. Proton decoupling is employed to simplify the spectrum. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

¹⁹F NMR: Spectra are acquired on a spectrometer equipped with a fluorine probe, typically at a frequency corresponding to the magnetic field strength (e.g., 282 or 376 MHz for a 300 or 400 MHz instrument, respectively). A common reference standard is trifluoroacetic acid (TFA) or hexafluorobenzene.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample such as 1,1,1-Trifluoro-2-propanol, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum. A background spectrum of the clean salt plates is recorded first. Then, the spectrum of the sample is recorded, typically over the range of 4000 to 400 cm⁻¹. The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the workflow for the spectroscopic characterization of this compound.

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility of (S)-1,1,1-Trifluoro-2-propanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-1,1,1-Trifluoro-2-propanol, a key chiral building block in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility, theoretical considerations, and standardized experimental protocols for determining solubility.

Introduction to this compound

This compound is a fluorinated organic compound with the chemical formula C₃H₅F₃O. The presence of the trifluoromethyl group significantly influences its physicochemical properties, including acidity, boiling point, and solvent characteristics, making it a subject of interest in various chemical applications.

Physical Properties:

| Property | Value |

| Molecular Formula | C₃H₅F₃O |

| Molar Mass | 114.07 g/mol |

| Appearance | Colorless liquid |

| Density | Approximately 1.259 g/mL at 25°C |

| Boiling Point | 81-82°C |

| Flash Point | 18.3°C (closed cup) |

Qualitative Solubility of this compound

Based on available chemical information, this compound exhibits the following general solubility behaviors:

-

Water: It is fully miscible with water.[1][2] This is attributed to the ability of the hydroxyl group to form strong hydrogen bonds with water molecules.

-

Polar Organic Solvents: It is reported to have good solubility in polar organic solvents such as ethanol and acetone.[1] This is due to favorable dipole-dipole interactions and hydrogen bonding between the solute and the solvent.

-

Alcohols (e.g., methanol, ethanol, isopropanol)

-

Ketones (e.g., acetone, methyl ethyl ketone)

-

Ethers (e.g., diethyl ether, tetrahydrofuran)

-

Esters (e.g., ethyl acetate)

Its solubility in nonpolar solvents, such as alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene, benzene), is expected to be significantly lower due to the large difference in polarity.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established methods can be employed.

This gravimetric method is a standard procedure for determining the equilibrium solubility of a solute in a solvent at a specific temperature.

Workflow for Isothermal Saturation Method:

Caption: Workflow for the Isothermal Saturation Method.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sampling: Allow the mixture to settle, and then carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed container and evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute) until a constant weight of the solute is obtained.

-

Calculation: The solubility is calculated from the mass of the dissolved solute and the volume of the solvent used.

This method is particularly useful for determining the temperature-dependent solubility and constructing phase diagrams.

Logical Flow for Cloud Point Titration:

Caption: Logical steps for determining solubility via Cloud Point Titration.

Detailed Methodology:

-

Sample Preparation: Prepare a series of mixtures of this compound and the organic solvent with varying, known compositions in sealed tubes.

-

Heating and Cooling Cycle: Heat each tube until the mixture becomes a clear, single phase. Then, slowly cool the solution while stirring and monitoring for the appearance of turbidity (cloudiness), which indicates the onset of phase separation.

-

Temperature Recording: The temperature at which the solution becomes cloudy is the cloud point for that specific composition.

-

Data Analysis: Plot the cloud point temperatures against the composition of the mixtures to generate a solubility curve.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors:

-

Polarity: As a polar molecule, it will dissolve best in polar solvents ("like dissolves like").

-

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, enhancing solubility in solvents that can also participate in hydrogen bonding.

-

Temperature: Solubility is generally temperature-dependent, although the specific trend (increasing or decreasing with temperature) needs to be determined experimentally for each solvent system.

-

Presence of Other Solutes: The presence of other substances in the solvent can affect the solubility of this compound.

Conclusion

References

Molecular weight and formula of (S)-1,1,1-Trifluoro-2-propanol

An In-depth Technical Guide to (S)-1,1,1-Trifluoro-2-propanol

Introduction

This compound is a chiral fluorinated alcohol that serves as a critical building block in modern medicinal chemistry and drug development.[1][2] The strategic incorporation of a trifluoromethyl group onto a chiral center can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[1][2] Consequently, enantiomerically pure this compound is a highly sought-after intermediate in the synthesis of complex, high-value active pharmaceutical ingredients (APIs), particularly those for treating neurological and neuropsychiatric disorders.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications relevant to researchers and professionals in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₃H₅F₃O[5] |

| Molecular Weight | 114.07 g/mol [6] |

| Appearance | Colorless liquid[5] |

| Boiling Point | 81-82 °C |

| Density | 1.259 g/mL at 25 °C |

| Refractive Index | n20/D 1.316 |

| Solubility | Fully miscible in water[7][8] |

| CAS Number | 3539-97-7[2] |

Synthesis of this compound

The primary industrial method for producing enantiomerically pure this compound is through the asymmetric catalytic hydrogenation of 1,1,1-trifluoroacetone.[1][2] This method utilizes a chiral transition metal catalyst to achieve high enantioselectivity.[1][2] Biocatalytic reduction methods have also been explored.[9]

Experimental Protocol: Asymmetric Catalytic Hydrogenation

This protocol is based on the use of a ruthenium phosphine complex catalyst for the asymmetric hydrogenation of 1,1,1-trifluoroacetone.[2][3]

Materials and Equipment:

-

High-pressure stainless steel autoclave

-

1,1,1-trifluoroacetone

-

Ruthenium catalyst: [RuCl₂((S)-3,5-tBu-MeOBIPHEP)((R,R)-DPEN)] or a similar Ru(II)-diphosphine-diamine complex[2]

-

Weak base (e.g., sodium formate)[2]

-

Additive (e.g., deionized water)[2]

-

High-purity hydrogen gas

-

Standard laboratory glassware

-

Distillation apparatus

Procedure:

-

Reactor Preparation: Ensure the high-pressure stainless steel autoclave is clean and dry.[2]

-

Charging the Reactor: In the air, charge the autoclave with 1,1,1-trifluoroacetone. Add the ruthenium catalyst at a substrate-to-catalyst ratio (S/C) of approximately 12,500.[2]

-

Addition of Base and Additive: Introduce a weak base, such as sodium formate (0.01–10 mol% relative to the substrate), and an additive like deionized water (0.1–50 wt% relative to the substrate).[2]

-

Sealing and Purging: Seal the autoclave and purge it several times with nitrogen gas, followed by purging with hydrogen gas.[2]

-

Reaction Conditions: Pressurize the autoclave with hydrogen to 40–80 x 10⁵ Pa. Heat the reaction mixture to 40–60°C with constant stirring.[2]

-

Monitoring the Reaction: The reaction progress can be monitored over several days until the desired conversion is achieved.[2]

-

Product Recovery: Upon completion, terminate the reaction. The resulting this compound can be recovered directly from the reaction solution by distillation.[2][9]

Applications in Drug Development

This compound is a versatile chiral building block for the synthesis of complex fluorinated organic compounds.[1] Its primary application lies in providing a foundational chiral center with a trifluoromethyl group, which is known to enhance the pharmacological properties of drug candidates.[1][2] The presence of the trifluoromethyl group can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond can block metabolic pathways, increasing the in vivo half-life of a drug.[1][2]

-

Increased Lipophilicity: This can improve a drug's ability to cross cell membranes.[1][2]

-

Modified Binding Affinity: The trifluoromethyl group can alter the electronic properties of a molecule, potentially leading to stronger and more selective binding to its target protein.[1][2]

Due to these favorable properties, enantiomerically pure this compound is an important intermediate for active pharmaceutical ingredients aimed at treating neurological and neuropsychiatric disorders.[3][4]

Workflow for the Synthesis of this compound

The following diagram illustrates the experimental workflow for the asymmetric hydrogenation of 1,1,1-trifluoroacetone.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound | 3539-97-7 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. US7504544B2 - Asymmetric hydrogenation of 1,1,1-trifluoroacetone - Google Patents [patents.google.com]

- 4. EP2054363B1 - Asymmetric hydrogenation of 1,1,1-trifluoroacetone - Google Patents [patents.google.com]

- 5. chembk.com [chembk.com]

- 6. scbt.com [scbt.com]

- 7. 1,1,1-TRIFLUORO-2-PROPANOL | 374-01-6 [chemicalbook.com]

- 8. 1,1,1-Trifluoro-2-propanol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. This compound | 3539-97-7 [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (S)-1,1,1-Trifluoro-2-propanol: Physicochemical Properties and Synthetic Methodology

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, a critical chiral building block in the synthesis of pharmaceuticals and agrochemicals. The strategic incorporation of a trifluoromethyl group and a defined stereocenter imparts enhanced metabolic stability, increased lipophilicity, and improved binding affinity in target molecules. This document details its boiling point and density, outlines standard experimental protocols for their determination, and presents a detailed workflow for its industrial production.

Physicochemical Data

The boiling point and density of this compound are crucial parameters for its application in chemical synthesis and process development. The reported values for these properties are summarized in the table below. Variations in reported boiling points can be attributed to differences in atmospheric pressure during measurement.

| Property | Value | Conditions |

| Boiling Point | 67.0 ± 35.0 °C | at 760 Torr |

| 75-76 °C | Not specified | |

| 81-82 °C | Not specified | |

| Density | 1.235 ± 0.06 g/cm³ | at 20 °C, 760 Torr |

| 1.259 g/mL | at 25 °C |

Experimental Protocols for Property Determination

Standardized methods are employed to ensure the accurate and reproducible measurement of boiling point and density. Below are detailed methodologies for these key experiments.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Several established methods can be used for its determination, depending on the sample volume available.

-

Distillation Method: This is a highly accurate method suitable for sample volumes greater than 5 mL. The process also serves to purify the liquid. The boiling point is the temperature at which the liquid and vapor phases are in equilibrium, recorded as the temperature at which the liquid steadily distills.

-

Thiele Tube Method: This technique is ideal for smaller sample volumes (less than 0.5 mL). The sample is heated in a small tube along with an inverted capillary tube within a Thiele tube containing heating oil. The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary tube.[1]

-

Micro-Boiling Point Method: Requiring only a few microliters of sample, this method is highly efficient for small-scale work. A small amount of the liquid is introduced into a capillary tube, which is then attached to a thermometer and heated. The temperature at which a rapid and continuous stream of bubbles is observed is recorded as the boiling point.

Density is a fundamental physical property defined as mass per unit volume. Accurate density measurements are essential for converting between mass and volume, which is critical in many experimental and industrial processes.

-

Digital Density Meter (Oscillating U-tube): This modern and highly accurate method measures the oscillation frequency of a U-shaped tube filled with the liquid sample.[2] The density is calculated from the change in oscillation frequency caused by the mass of the sample.[2] This method is standardized by ASTM D4052 and ASTM D7777.[2][3]

-

Pycnometer (Density Cup) Method: A pycnometer is a flask with a precisely known volume. The density is determined by accurately weighing the pycnometer when empty, when filled with the sample liquid, and when filled with a reference substance of known density (e.g., water).[4] This method is described in ASTM D1475.[4]

Industrial Synthesis Workflow: Asymmetric Catalytic Hydrogenation

This compound is industrially produced with high enantioselectivity via the asymmetric catalytic hydrogenation of 1,1,1-trifluoroacetone.[5][6] This process typically utilizes a chiral ruthenium phosphine complex as a catalyst.[5]

This protocol is based on the use of a ruthenium phosphine complex catalyst for the asymmetric hydrogenation of 1,1,1-trifluoroacetone.[5]

Materials and Equipment:

-

High-pressure stainless steel autoclave

-

1,1,1-Trifluoroacetone

-

Ruthenium catalyst (e.g., --INVALID-LINK--n)

-

Base (e.g., sodium carbonate)

-

Hydrogen gas (high purity)

-

Solvent (e.g., methanol)

-

Standard laboratory glassware

-

Purification equipment (distillation apparatus)

Procedure:

-

Reactor Preparation: The high-pressure autoclave is thoroughly cleaned and dried.

-

Charging the Reactor: 1,1,1-trifluoroacetone and the ruthenium catalyst are charged into the autoclave under an inert atmosphere.

-

Addition of Base and Solvent: A suitable base and solvent are added to the reaction mixture.

-

Sealing and Purging: The autoclave is sealed and purged multiple times with nitrogen gas, followed by purging with hydrogen gas.

-

Reaction Conditions: The autoclave is pressurized with hydrogen and heated to the desired temperature with constant stirring.

-

Reaction Monitoring: The progress of the reaction is monitored by analyzing aliquots using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction is cooled, and the pressure is released. The crude product is then purified by distillation to yield this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 3. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 4. matestlabs.com [matestlabs.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 3539-97-7 | Benchchem [benchchem.com]

CAS number for (S)-1,1,1-Trifluoro-2-propanol

An In-depth Technical Guide to (S)-1,1,1-Trifluoro-2-propanol for Researchers and Drug Development Professionals

Introduction

This compound, a chiral fluorinated alcohol, is a pivotal building block in modern medicinal chemistry and drug development. The strategic incorporation of a trifluoromethyl group onto a chiral center significantly influences a molecule's physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its synthesis, and its applications in pharmaceutical research.

Chemical and Physical Properties

This compound is a colorless liquid with a pungent odor.[2] It is soluble in water and common organic solvents like ethanol and acetone.[2] The presence of the electron-withdrawing trifluoromethyl group enhances the acidity of the hydroxyl proton compared to its non-fluorinated analog, isopropanol.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 3539-97-7 |

| Molecular Formula | C₃H₅F₃O |

| Molecular Weight | 114.07 g/mol |

| Density | 1.235 ± 0.06 g/cm³ (at 20°C) |

| Boiling Point | 67.0 ± 35.0 °C (at 760 Torr) |

| Flash Point | 38.8 ± 17.0 °C |

| pKa | 12.53 ± 0.20 (Predicted) |

Spectroscopic Data

Synthesis of this compound

The enantioselective synthesis of this compound is of paramount importance. The primary methods involve the asymmetric reduction of the prochiral ketone, 1,1,1-trifluoroacetone.

Asymmetric Catalytic Hydrogenation

This method utilizes a chiral transition metal catalyst to achieve high enantioselectivity.[1] Ruthenium-based catalysts are commonly employed for this transformation.[2]

-

Materials and Equipment:

-

High-pressure stainless steel autoclave

-

1,1,1-trifluoroacetone

-

Ruthenium catalyst: [RuCl₂((S)-3,5-tBu-MeOBIPHEP)((R,R)-DPEN)] or a similar Ru(II)-diphosphine-diamine complex

-

Weak base (e.g., sodium formate)

-

Additive (e.g., deionized water)

-

High-purity hydrogen gas

-

Distillation apparatus for purification

-

-

Procedure:

-

Reactor Preparation: Ensure the stainless steel autoclave is clean and dry.

-

Charging the Reactor: In the air, charge the autoclave with 1,1,1-trifluoroacetone. Add the ruthenium catalyst at a substrate-to-catalyst (S/C) ratio of approximately 12,500.

-

Addition of Base and Additive: Introduce a weak base, such as sodium formate (0.01-10 mol% relative to the substrate), and an additive like water (0.1-50 wt% relative to the substrate).

-

Sealing and Purging: Seal the autoclave and purge it several times with nitrogen gas, followed by purging with hydrogen gas.

-

Reaction Conditions: Pressurize the autoclave with hydrogen to 40-80 x 10⁵ Pa. Heat the reaction mixture to 40-60°C with constant stirring.

-

Monitoring the Reaction: Monitor the reaction progress by analyzing aliquots for the consumption of the starting material and the formation of the product using appropriate analytical techniques (e.g., GC, HPLC).

-

Work-up and Purification: Once the reaction is complete, cool the reactor, and carefully vent the hydrogen gas. The product, this compound, is then purified from the reaction mixture, typically by distillation.

-

Biocatalytic Reduction

Biocatalytic methods, often employing yeast or specific enzymes, offer a green and highly selective alternative for the synthesis of this compound.[4]

-

Materials and Equipment:

-

5 L fermenter

-

Hansenula polymorpha NBRC0799

-

Liquid medium components: ion-exchanged water, glucose, peptone, yeast extract, potassium dihydrogenphosphate, dipotassium hydrogen phosphate

-

1,1,1-trifluoroacetone

-

Aqueous ammonia for pH adjustment

-

Distillation apparatus

-

-

Procedure:

-

Medium Preparation and Sterilization: Prepare a liquid medium consisting of 2000 mL of ion-exchanged water, 60 g of glucose, 30 g of peptone, 50 g of yeast extract, 4.8 g of potassium dihydrogenphosphate, and 2.5 g of dipotassium hydrogen phosphate. Charge the medium into a 5 L fermenter and sterilize by autoclaving (121°C for 60 minutes).

-

Inoculation and Culture: Inoculate the sterile medium with a suspension of Hansenula polymorpha. Culture at 28°C with an air ventilation of 1 vvm and a stirring speed of 500 rpm for 24 hours. Maintain the pH at 6.5 using aqueous ammonia.

-

Bioreduction: After the initial culture period, change the ventilation to 0.1 vvm and the stirring speed to 50 rpm. Add a solution of 125.2 g of 1,1,1-trifluoroacetone and 200 g of glucose in 300 mL of ion-exchanged water.

-

Monitoring the Reaction: Monitor the reduction of the substrate every 24 hours. The reaction is terminated when the desired conversion is achieved (e.g., 94.9% yield after 168 hours).

-

Product Recovery: After the reaction, the product is recovered from the reaction solution by distillation. The optical purity of the resulting this compound can be determined by ¹⁹F-NMR.

-

Applications in Drug Development and Organic Synthesis

This compound is a valuable chiral building block for the synthesis of more complex fluorinated organic compounds.[1] Its primary applications lie in:

-

Pharmaceutical Intermediates: It serves as a precursor for various pharmaceutical intermediates.[4] The defined stereochemistry is crucial as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[1]

-

Ion Channel Modulators: This compound can be used to synthesize ion channel modulators for the potential treatment of neurological disorders.[4]

-

Agrochemicals: It is also an important intermediate in the development of new agrochemicals.[4]

The trifluoromethyl group can enhance the chemical reactivity and stability of the molecules into which it is incorporated.[1]

Safety Information

This compound may pose risks to human health and the environment. It is essential to handle this compound with appropriate safety precautions. Avoid contact with skin, eyes, and the respiratory tract.[2] Work in a well-ventilated area and avoid contact with oxidants and acids.[2] Always refer to the Safety Data Sheet (SDS) for complete and detailed safety information.

References

Stereochemistry of (S)-1,1,1-Trifluoro-2-propanol: A Technical Guide

Introduction

(S)-1,1,1-Trifluoro-2-propanol is a chiral fluorinated alcohol of significant interest in the pharmaceutical and agrochemical industries.[1] The incorporation of a trifluoromethyl group at a stereogenic center can profoundly influence a molecule's biological activity, metabolic stability, and lipophilicity.[1] Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantiomerically pure this compound is a critical area of research. This technical guide provides an in-depth overview of the stereochemistry of this compound, focusing on its synthesis, resolution, and analysis.

Physicochemical Properties

| Property | Value |

| CAS Number | 3539-97-7 |

| Molecular Formula | C₃H₅F₃O |

| Molecular Weight | 114.07 g/mol |

| Appearance | Colorless liquid |

| Specific Rotation [α] | Varies with solvent and conditions |

Synthetic Methodologies

The primary route to this compound is the asymmetric reduction of the prochiral ketone, 1,1,1-trifluoroacetone.[1] This transformation can be achieved through various catalytic systems, including both chemical and biological methods.

Asymmetric Catalytic Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral alcohols.[1] Ruthenium-based catalysts, in particular, have shown high efficacy in the reduction of 1,1,1-trifluoroacetone.

Quantitative Data for Asymmetric Hydrogenation

| Catalyst | Substrate/Catalyst Ratio | Hydrogen Pressure (Pa) | Temperature (°C) | Enantiomeric Excess (ee) | Reference |

| [RuCl₂((S)-3,5-tBu-MeOBIPHEP)((R,R)-DPEN)] | ~12,500 | 40-80 x 10⁵ | 40-60 | High (not specified) | [2] |

Experimental Protocol: Asymmetric Hydrogenation with a Ruthenium Catalyst [2]

-

Reactor Preparation: Ensure a high-pressure stainless steel autoclave is clean and dry.

-

Charging the Reactor: In the air, charge the autoclave with 1,1,1-trifluoroacetone. Add the ruthenium catalyst, [RuCl₂((S)-3,5-tBu-MeOBIPHEP)((R,R)-DPEN)], at a substrate-to-catalyst ratio of approximately 12,500.

-

Addition of Base and Additive: Introduce a weak base, such as sodium formate (0.01-10 mol% relative to the substrate), and an additive like deionized water (0.1-50 wt% relative to the substrate).

-

Sealing and Purging: Seal the autoclave and purge it several times with nitrogen gas, followed by purging with hydrogen gas.

-

Reaction Conditions: Pressurize the autoclave with high-purity hydrogen to 40-80 x 10⁵ Pa. Heat the reaction mixture to 40-60°C with constant stirring.

-

Monitoring the Reaction: Monitor the reaction progress by analyzing aliquots for the consumption of the starting material and the formation of the product using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Product Recovery: Once the desired conversion is achieved (e.g., >90%), terminate the reaction. The this compound can be recovered by distillation of the final reaction solution.

Biocatalytic Reduction

Microbial and enzymatic reductions offer a green and highly selective alternative to chemical methods. Various microorganisms, including Baker's yeast (Saccharomyces cerevisiae) and other yeast species like Hansenula polymorpha, have been successfully employed for the asymmetric reduction of 1,1,1-trifluoroacetone.[3][4]

Quantitative Data for Biocatalytic Reduction

| Biocatalyst | Substrate Concentration | Reaction Time | Enantiomeric Excess (ee) | Reference |

| Baker's yeast | 2.5 g/kg yeast suspension | 4 h | ~80% | [3][5] |

| Baker's yeast | Not specified | Not specified | >99% | [4] |

| Hansenula polymorpha NBRC0799 | Not specified | Not specified | 98.7% | [6] |

Experimental Protocol: Biocatalytic Reduction with Hansenula polymorpha [6]

-

Medium Preparation: Prepare a liquid medium containing glucose, peptone, yeast extract, and phosphate salts in deionized water. Sterilize the medium by autoclaving.

-

Inoculation and Culture: Inoculate the sterile medium with a suspension of Hansenula polymorpha. Culture the microorganism at 28°C with aeration and stirring. Maintain the pH at 6.5 using aqueous ammonia.

-

Substrate Addition: After an initial culture period (e.g., 24 hours), add a solution of 1,1,1-trifluoroacetone and glucose to the culture. Maintain the glucose concentration throughout the reaction.

-

Monitoring the Reaction: Monitor the reduction of the substrate over several days.

-

Product Recovery: Once the desired conversion is achieved, terminate the reaction. The this compound can be recovered by distillation of the reaction solution. Alternatively, the microbial cells can be removed by filtration or centrifugation before distillation.

Enzymatic Kinetic Resolution

Kinetic resolution is a widely used technique for the separation of enantiomers. Lipase-catalyzed acylation or hydrolysis can be employed to selectively react with one enantiomer of racemic 1,1,1-trifluoro-2-propanol, allowing for the separation of the unreacted enantiomer.

While specific quantitative data for the lipase-catalyzed resolution of 1,1,1-trifluoro-2-propanol was not found in the provided search results, lipases from Pseudomonas fluorescens and Candida antarctica are commonly used for the resolution of secondary alcohols.[7]

Analytical Methods for Stereochemical Analysis

The determination of the enantiomeric excess of this compound is crucial for assessing the success of a stereoselective synthesis. Chiral gas chromatography (GC) is a common and effective method for this purpose.

Experimental Protocol: Chiral Gas Chromatography (GC) Analysis [8]

-

Column: Utilize a capillary column with a chiral stationary phase, such as one based on derivatized cyclodextrins.

-

Oven Program:

-

Initial temperature: 40°C (hold for 1 min)

-

Ramp: 2°C/min to 230°C (hold for 3 min)

-

Alternative program: Initial temperature: 60°C (hold for 1 min), Ramp: 2°C/min to 200°C

-

-

Carrier Gas: Hydrogen at a linear velocity of 80 cm/sec (set at 40°C).

-

Detector: Flame Ionization Detector (FID) set at 220°C.

-

Injection: Inject a solution of the sample in a suitable solvent. The two enantiomers will exhibit different retention times, allowing for their quantification and the calculation of the enantiomeric excess.

Visualizations

Caption: Synthetic pathways to this compound.

Caption: Workflow for chiral GC analysis of 1,1,1-Trifluoro-2-propanol.

References

- 1. This compound | 3539-97-7 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. US7504544B2 - Asymmetric hydrogenation of 1,1,1-trifluoroacetone - Google Patents [patents.google.com]

- 4. KR100946461B1 - Asymmetric Reduction of 1,1,1-Trifluoroacetone - Google Patents [patents.google.com]

- 5. EP2054363B1 - Asymmetric hydrogenation of 1,1,1-trifluoroacetone - Google Patents [patents.google.com]

- 6. This compound | 3539-97-7 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. gcms.cz [gcms.cz]

Commercial Availability and Technical Guide for (S)-1,1,1-Trifluoro-2-propanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-1,1,1-Trifluoro-2-propanol is a critical chiral building block in the synthesis of pharmaceuticals and agrochemicals. Its trifluoromethyl group and specific stereochemistry offer enhanced metabolic stability, increased lipophilicity, and improved binding affinity in target molecules. This guide provides a comprehensive overview of its commercial availability, synthesis, purification, and application in drug development, with a focus on its role in the synthesis of neurokinin-1 (NK1) receptor antagonists.

Commercial Availability

This compound is commercially available from a variety of suppliers, catering to both research and industrial scales. The purity of the commercially available product is typically high, with enantiomeric excess often exceeding 97%. The racemic form, 1,1,1-Trifluoro-2-propanol, is also widely available.

| Supplier Type | Typical Purity | Enantiomeric Excess (ee) | Notes |

| Chemical Suppliers | ≥96% to 97% | >97% for the (S)-enantiomer | Available in various quantities from milligrams to kilograms. |

| Pharmaceutical Intermediate Suppliers | High purity grades available | Often specified for GMP (Good Manufacturing Practice) production | May offer detailed certificates of analysis with impurity profiles. |

Table 1: Commercial Availability of this compound

Physicochemical Properties

| Property | Value |

| CAS Number | 3539-97-7 |

| Molecular Formula | C₃H₅F₃O |

| Molecular Weight | 114.07 g/mol |

| Boiling Point | 81-82 °C (lit.)[1][2] |

| Density | 1.259 g/mL at 25 °C (lit.)[1][2] |

| Refractive Index | n20/D 1.316 (lit.)[1][2] |

| Solubility | Fully miscible in water.[3] |

Table 2: Physicochemical Properties of 1,1,1-Trifluoro-2-propanol

Synthesis of this compound

The enantiomerically pure this compound is primarily synthesized through two industrial methods: asymmetric catalytic hydrogenation and biocatalytic reduction of the prochiral ketone, 1,1,1-trifluoroacetone.

Asymmetric Catalytic Hydrogenation

This method utilizes chiral transition metal catalysts, typically ruthenium-based, to achieve high enantioselectivity.[4][5]

Experimental Protocol: Asymmetric Hydrogenation

Materials and Equipment:

-

High-pressure stainless steel autoclave

-

1,1,1-Trifluoroacetone

-

Ruthenium catalyst: [RuCl₂((S)-3,5-tBu-MeOBIPHEP)((R,R)-DPEN)] or similar Ru(II)-diphosphine-diamine complex

-

Weak base (e.g., sodium formate)

-

Additive (e.g., deionized water)

-

High purity hydrogen gas

-

Solvent (optional, the reaction can be run neat)

-

Standard laboratory glassware

-

Distillation apparatus

Procedure:

-

Reactor Preparation: Ensure the stainless steel autoclave is clean and dry.

-

Charging the Reactor: In the air, charge the autoclave with 1,1,1-trifluoroacetone. Add the ruthenium catalyst at a substrate-to-catalyst ratio (S/C) of approximately 12,500.[5]

-

Addition of Base and Additive: Introduce a weak base, such as sodium formate (0.01-10 mol% relative to the substrate), and an additive like water (0.1-50 wt% relative to the substrate).[5]

-

Sealing and Purging: Seal the autoclave and purge it several times with nitrogen gas, followed by purging with high-purity hydrogen gas.[5]

-

Reaction Conditions: Pressurize the autoclave with hydrogen to 40-80 x 10⁵ Pa. Heat the reaction mixture to 40-60°C with constant stirring.[5][6]

-

Monitoring the Reaction: Monitor the reaction progress by analyzing aliquots for the consumption of the starting material and the formation of the product using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically run for about 20 hours.[6]

-

Product Isolation and Purification: Once the desired conversion is achieved (e.g., >90%), cool the autoclave to room temperature and carefully vent the hydrogen gas. The crude this compound can be purified by simple or fractional distillation.[5] Bulb-to-bulb distillation with an oven temperature ranging from room temperature to 130°C at atmospheric pressure can be employed.[6]

Biocatalytic Reduction

Biocatalytic reduction offers a green and highly selective alternative for the synthesis of this compound. This method often employs whole cells of microorganisms, such as yeast, which contain ketoreductase enzymes.

Experimental Protocol: Biocatalytic Reduction using Hansenula polymorpha

Materials and Equipment:

-

Fermenter

-

1,1,1-Trifluoroacetone

-

Hansenula polymorpha NBRC0799

-

Glucose

-

Peptone

-

Yeast extract

-

Potassium dihydrogenphosphate

-

Dipotassium hydrogenphosphate

-

Ion-exchanged water

-

Centrifugation or filtration equipment

-

Distillation apparatus

Procedure:

-

Medium Preparation: Prepare a liquid medium composed of ion-exchanged water, glucose, peptone, yeast extract, potassium dihydrogenphosphate, and dipotassium hydrogenphosphate. Sterilize the medium by autoclaving.[7]

-

Inoculation and Culture: Inoculate the sterile medium with a suspension of Hansenula polymorpha. Culture the yeast at 28°C with aeration and stirring for approximately 24 hours.[7]

-

Biotransformation: After the initial culture period, add a solution of 1,1,1-trifluoroacetone and glucose to the yeast suspension. Maintain the glucose concentration at around 2% during the reaction.[8]

-

Monitoring the Reaction: Monitor the reduction of the substrate over several days (e.g., 168 hours) to confirm the formation of the product.[7][8]

-

Product Isolation: Once the reaction is complete (yields can reach around 94.9%), terminate the biotransformation.[7][8] The microbial cells can be removed by filtration or centrifugation.

-

Purification: The this compound is recovered from the reaction solution by distillation. The optical purity can be confirmed by analytical methods, with reported enantiomeric excess values of up to 98.7%.[7]

Analytical Methods for Quality Control

Chiral Gas Chromatography (GC): Chiral GC is a primary method for determining the enantiomeric excess of this compound. A chiral stationary phase, such as a cyclodextrin-based column, is used to separate the (S)- and (R)-enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR spectroscopy are used to confirm the chemical structure and purity of the compound.

Application in Drug Development: Synthesis of NK1 Receptor Antagonists

This compound is a key chiral intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists, such as Aprepitant and its prodrug Fosaprepitant. These drugs are used to prevent chemotherapy-induced and postoperative nausea and vomiting.[4]

Mechanism of Action of NK1 Receptor Antagonists:

NK1 receptor antagonists work by blocking the binding of substance P, a neuropeptide, to the NK1 receptors in the central nervous system.[4][9][10] Substance P is a key neurotransmitter in the emetic (vomiting) pathway.[8] By inhibiting this interaction, NK1 receptor antagonists prevent the transmission of the emetic signal.[9][10]

This technical guide provides a foundational understanding of the commercial landscape, synthesis, and application of this compound. For researchers and drug development professionals, the detailed protocols and pathway diagrams offer a practical resource for utilizing this important chiral building block.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 1,1,1-TRIFLUORO-2-PROPANOL | 374-01-6 [chemicalbook.com]

- 3. 1,1,1-Trifluoro-2-propanol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. EP2054363B1 - Asymmetric hydrogenation of 1,1,1-trifluoroacetone - Google Patents [patents.google.com]

- 7. This compound | 3539-97-7 [chemicalbook.com]

- 8. tandfonline.com [tandfonline.com]

- 9. How Do NK1 Receptor Antagonists Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 10. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-1,1,1-Trifluoro-2-propanol

Abstract

(S)-1,1,1-Trifluoro-2-propanol is a critical chiral building block in the synthesis of pharmaceuticals and agrochemicals. Its trifluoromethyl group and specific stereocenter can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. This document provides detailed application notes and protocols for the synthesis of this compound via the asymmetric reduction of 1,1,1-trifluoroacetone, targeting researchers, scientists, and drug development professionals. Two primary methods are discussed: asymmetric catalytic hydrogenation and biocatalytic reduction.

Introduction

The enantioselective synthesis of chiral alcohols is of significant interest in the pharmaceutical and fine chemical industries.[1] Optically active α-fluoroalkyl substituted alcohols, such as this compound, are key structural motifs in a wide range of pharmaceutically active compounds.[2] The presence of the trifluoromethyl group at a stereogenic center provides unique properties crucial for biological activity, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[2] Consequently, the development of efficient and highly selective methods for the synthesis of enantiomerically pure this compound is of paramount importance.[3][4]

This document outlines two robust methods for the asymmetric reduction of prochiral 1,1,1-trifluoroacetone to this compound: asymmetric catalytic hydrogenation using transition metal catalysts and biocatalytic reduction employing microorganisms or isolated enzymes.[2][5]

Synthetic Approaches

Asymmetric Catalytic Hydrogenation

Asymmetric catalytic hydrogenation is a prominent industrial method for producing this compound with high enantioselectivity.[2][5] This approach typically utilizes chiral transition metal catalysts, particularly ruthenium-based complexes.[2] These sophisticated catalysts are often composed of a ruthenium center, a chiral diphosphine ligand, and a chiral diamine, and have proven highly effective for large-scale production, delivering the target compound with high enantiomeric excess (>95% ee) and chemical purity.[2]

Biocatalytic Reduction

Biocatalytic methods offer an environmentally friendly alternative for the synthesis of chiral alcohols.[6] The reduction of 1,1,1-trifluoroacetone can be achieved using whole-cell systems, such as Baker's yeast (Saccharomyces cerevisiae) or other microorganisms like Hansenula polymorpha, or with isolated enzymes like alcohol dehydrogenases (ADHs).[3][7][8] These biocatalytic transformations are known for their high stereoselectivity.[9] While early methods using Baker's yeast required a large excess of the biocatalyst and resulted in moderate enantiomeric excess (approx. 80% ee), advancements have led to processes achieving >99% ee.[3][7]

Data Presentation: Comparison of Synthetic Methods

| Method | Catalyst / Biocatalyst | Key Reagents & Conditions | Substrate/Catalyst Ratio (S/C) | Enantiomeric Excess (ee) | Yield | Reference |

| Asymmetric Catalytic Hydrogenation | [RuCl₂((S)-3,5-tBu-MeOBIPHEP)((R,R)-DPEN)] or similar Ru(II)-diphosphine-diamine complex | H₂ gas (40-80 x 10⁵ Pa), 40-60°C, weak base (e.g., sodium formate), additive (e.g., water) | ~12,500 | >95% | High | [2][5] |

| Asymmetric Transfer Hydrogenation | RuCl--INVALID-LINK-- | Formic acid/triethylamine mixture or sodium formate in water | Not specified | 97% | Quantitative | [10] |

| Biocatalytic Reduction | Hansenula polymorpha NBRC0799 | Glucose, peptone, yeast extract, 28°C | Not applicable | 98.7% | 94.9% (conversion) | [8] |

| Biocatalytic Reduction | Baker's Yeast | Glucose | Not applicable | >99% | Not specified | [7] |

| Biocatalytic Reduction (early method) | Baker's Yeast | Not specified | ~300x excess of yeast | ~80% | Not specified | [3] |

Experimental Protocols

Protocol 1: Asymmetric Catalytic Hydrogenation

This protocol is based on the use of a ruthenium phosphine complex catalyst for the asymmetric hydrogenation of 1,1,1-trifluoroacetone.[3][5]

Materials and Equipment:

-

High-pressure stainless steel autoclave

-

1,1,1-Trifluoroacetone

-

Ruthenium catalyst: [RuCl₂((S)-3,5-tBu-MeOBIPHEP)((R,R)-DPEN)] or similar Ru(II)-diphosphine-diamine complex

-

Weak base (e.g., sodium formate)

-

Additive (e.g., deionized water)

-

High purity hydrogen gas

-

Solvent (optional, the reaction can be run neat)

-

Standard laboratory glassware

-

Distillation apparatus

-

Analytical equipment (GC, HPLC) for reaction monitoring

Procedure:

-

Reactor Preparation: Ensure the stainless steel autoclave is clean and dry.

-

Charging the Reactor: In the air, charge the autoclave with 1,1,1-trifluoroacetone. Add the ruthenium catalyst at a substrate-to-catalyst ratio (S/C) of approximately 12,500.[5]

-

Addition of Base and Additive: Introduce a weak base, such as sodium formate (0.01-10 mol% relative to the substrate), and an additive like water (0.1-50 wt% relative to the substrate).[5]

-

Sealing and Purging: Seal the autoclave and purge it several times with nitrogen gas, followed by purging with hydrogen gas.[5]

-

Reaction Conditions: Pressurize the autoclave with hydrogen to 40-80 x 10⁵ Pa. Heat the reaction mixture to 40-60°C with constant stirring.[5]

-

Reaction Monitoring: Monitor the reaction progress by analyzing aliquots for the consumption of the starting material and the formation of the product using appropriate analytical techniques (e.g., GC, HPLC).[5]

-

Product Recovery: Once the desired conversion is achieved (e.g., >90%), terminate the reaction. The final reaction solution can be directly subjected to distillation to recover the this compound.[5]

Protocol 2: Biocatalytic Reduction using Hansenula polymorpha

This protocol describes the production of this compound using the yeast Hansenula polymorpha.[8]

Materials and Equipment:

-

Fermenter (e.g., 5 L capacity)

-

Hansenula polymorpha NBRC0799 culture

-

Liquid medium components: glucose, peptone, yeast extract, potassium dihydrogenphosphate, dipotassium hydrogenphosphate, ion-exchanged water

-

1,1,1-Trifluoroacetone

-

Online sugar concentration sensor (optional, for automated feeding)

-

Distillation apparatus

-

Analytical equipment (e.g., ¹⁹F-NMR) for product analysis and optical purity determination

Procedure:

-

Medium Preparation and Sterilization: Prepare a liquid medium consisting of ion-exchanged water, glucose (30 g/L), peptone (15 g/L), yeast extract (25 g/L), potassium dihydrogenphosphate (2.4 g/L), and dipotassium hydrogenphosphate (1.25 g/L). Charge the fermenter with the medium and sterilize by autoclaving (e.g., at 121°C for 60 minutes).[8]

-

Inoculation and Culture Growth: Inoculate the sterile medium with a preliminary culture of Hansenula polymorpha. Culture the yeast at 28°C with aeration (1 vvm) and stirring (500 rpm) for approximately 24 hours to obtain a sufficient cell density.[8]

-

Substrate Addition and Bioreduction: Prepare a solution of 1,1,1-trifluoroacetone and glucose in ion-exchanged water. Add this solution to the yeast culture. The addition can be done automatically to maintain a constant glucose concentration (e.g., 2%).[8]

-

Reaction Monitoring: Monitor the reduction of the substrate over several days (e.g., every 24 hours) until the desired conversion is reached (e.g., >94%).[8]

-

Reaction Termination and Product Recovery: Terminate the reaction upon reaching the desired conversion. The this compound can be recovered from the reaction solution by distillation.[8]

-

Analysis: Analyze the distillate to determine the amount of product and its optical purity (e.g., by ¹⁹F-NMR).[8]

Visualizations

Asymmetric Catalytic Hydrogenation Workflow

Caption: Workflow for Asymmetric Hydrogenation of 1,1,1-Trifluoroacetone.

Biocatalytic Reduction Workflow

Caption: Workflow for Biocatalytic Reduction of 1,1,1-Trifluoroacetone.

Conclusion

Both asymmetric catalytic hydrogenation and biocatalytic reduction are highly effective methods for the synthesis of enantiomerically pure this compound from 1,1,1-trifluoroacetone. The choice of method may depend on factors such as scale, cost, and environmental considerations. Asymmetric hydrogenation offers high throughput and catalyst efficiency, while biocatalysis provides a green and highly selective alternative. The protocols and data presented herein serve as a valuable resource for researchers and professionals in the field of pharmaceutical and chemical development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 3539-97-7 | Benchchem [benchchem.com]

- 3. US7504544B2 - Asymmetric hydrogenation of 1,1,1-trifluoroacetone - Google Patents [patents.google.com]

- 4. EP2054363B1 - Asymmetric hydrogenation of 1,1,1-trifluoroacetone - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. KR100946461B1 - Asymmetric Reduction of 1,1,1-Trifluoroacetone - Google Patents [patents.google.com]

- 8. This compound CAS#: 3539-97-7 [m.chemicalbook.com]

- 9. scilit.com [scilit.com]

- 10. kanto.co.jp [kanto.co.jp]

Application Notes and Protocols for the Asymmetric Hydrogenation of 1,1,1-Trifluoroacetone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the asymmetric hydrogenation of 1,1,1-trifluoroacetone, a critical process for the synthesis of enantiomerically pure (S)-1,1,1-trifluoro-2-propanol. This chiral alcohol is a valuable building block in the pharmaceutical and agrochemical industries, where the trifluoromethyl group can enhance metabolic stability and binding affinity. The primary method detailed is the use of Ruthenium-based catalysts, which have demonstrated high enantioselectivity and efficiency.

Method 1: Asymmetric Catalytic Hydrogenation using a Ru(II)-Diphosphine-Diamine Complex

This protocol is based on the highly effective ruthenium phosphine complex catalyst, [RuCl₂((S)-3,5-tBu-MeOBIPHEP)((R,R)-DPEN)], for the asymmetric hydrogenation of 1,1,1-trifluoroacetone. The reaction is typically conducted in the presence of a weak base and an additive to enhance both the reaction rate and enantioselectivity.

Experimental Protocol

Materials and Equipment:

-

High-pressure stainless steel autoclave

-

1,1,1-trifluoroacetone

-

Ruthenium catalyst: [RuCl₂((S)-3,5-tBu-MeOBIPHEP)((R,R)-DPEN)] or a similar Ru(II)-diphosphine-diamine complex

-

Weak base (e.g., sodium formate)

-

Additive (e.g., deionized water)

-

High-purity hydrogen gas

-

Standard laboratory glassware for catalyst preparation and product purification

-

Distillation apparatus

-

Magnetic stirrer and heating mantle/oil bath

-

Inert gas supply (Argon or Nitrogen)

Catalyst Preparation: [RuCl₂((S)-3,5-tBu-MeOBIPHEP)((R,R)-DPEN)]

-

Under an inert argon atmosphere, charge a two-necked round-bottomed flask equipped with a reflux condenser with (S)-3,5-tBu-MeOBIPHEP, [RuCl₂(benzene)]₂, and DMF.

-

Stir the solution at 100°C for 10 minutes.

-

Cool the solution to room temperature and add (R,R)-DPEN.

-

Stir the resulting solution at room temperature for 6 days.

-

Remove the volatile components by rotary evaporation (10³ Pa, 60°C).

-

Dry the residue under vacuum (100 Pa) at room temperature for 2 hours.

-

Add hexane to the residue to form a suspension and stir for 10 minutes at room temperature.

-

Remove the supernatant by suction with a micro-filter candle and evaporate the filtrate to dryness to yield the catalyst.

Asymmetric Hydrogenation Procedure:

-

Reactor Preparation: Ensure the stainless steel autoclave is clean and dry.

-

Charging the Reactor: In the air, charge the autoclave with 1,1,1-trifluoroacetone. Add the ruthenium catalyst, for instance at a substrate-to-catalyst molar ratio (S/C) of approximately 12,500.[1]

-

Addition of Base and Additive: Introduce a weak base, such as sodium formate (0.01-10 mol% relative to the substrate), and an additive like deionized water (0.1-50 wt% relative to the substrate).[1] Additives like water or small amounts of the product, this compound, have been shown to have a beneficial influence on the reaction rate and selectivity.[2]

-

Sealing and Purging: Seal the autoclave and purge it several times with an inert gas (e.g., nitrogen), followed by purging with high-purity hydrogen gas.

-

Reaction Conditions: Pressurize the autoclave with hydrogen to a pressure of 40-80 x 10⁵ Pa. Heat the reaction mixture to a temperature of 40-60°C with constant stirring.[1][3]

-

Monitoring the Reaction: The reaction progress can be monitored by taking aliquots at intervals and analyzing them for the consumption of 1,1,1-trifluoroacetone and the formation of the product using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Reaction Work-up and Product Isolation: After approximately 20 hours, or once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.[2][3] The crude product, including the additive, can be isolated directly.

-

Purification: The this compound can be purified by bulb-to-bulb distillation of the crude product at atmospheric pressure, with an oven temperature ranging from room temperature to 130°C.[2][3]

Data Presentation

The following table summarizes the quantitative data for the asymmetric hydrogenation of 1,1,1-trifluoroacetone under various conditions.

| Catalyst | Ligands | Base/Additive | S/C Ratio | Temp (°C) | Pressure (Pa) | Time (h) | Conversion (%) | ee (%) (Product) | Reference |